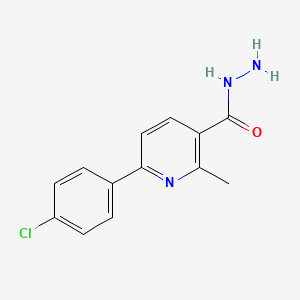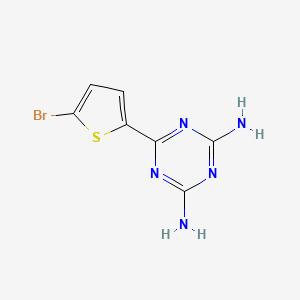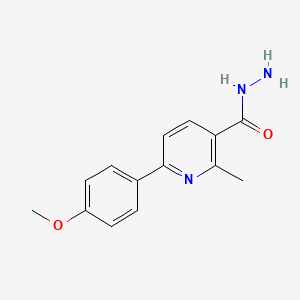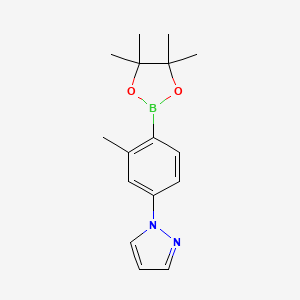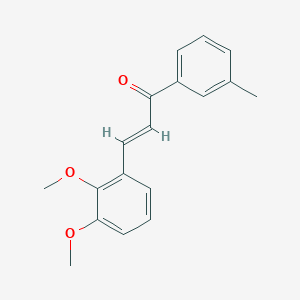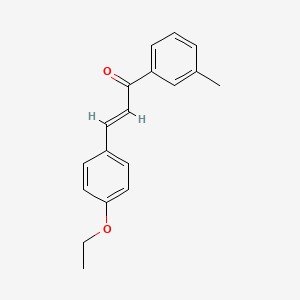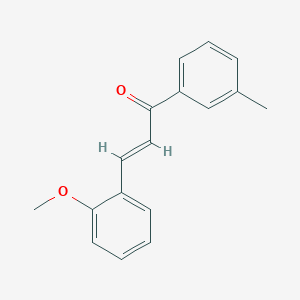
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, otherwise known as 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an organometallic compound, meaning it is composed of both an organic and a metal component. It is also a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, as well as its potential use as a reagent in laboratory experiments.
Scientific Research Applications
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been studied for its potential use as a reagent in laboratory experiments.
Mechanism of Action
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of certain compounds, such as prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Biochemical and Physiological Effects
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of certain compounds, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Advantages and Limitations for Lab Experiments
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This means that it can be used to study the effects of these enzymes on biochemical and physiological processes. However, it also has some limitations. For example, it is a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. This means that it can be difficult to separate the two stereoisomers in laboratory experiments.
Future Directions
There are many potential future directions for the study of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. One potential direction is to further study its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. This could lead to a better understanding of how these enzymes affect biochemical and physiological processes. Another potential direction is to develop methods for the separation of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. This could lead to a better understanding of the differences between the two stereoisomers and their potential applications. Additionally, further research could be done to explore the potential applications of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one in the fields of biochemistry, physiology, and pharmacology.
Synthesis Methods
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one can be synthesized using a variety of methods. One method involves the reaction of 3-methylbenzaldehyde, 2,4-dimethoxyphenylacetic acid, and trimethylsilylchloride in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid and 3-methylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction also produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography.
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)17(19)10-8-14-7-9-16(20-2)12-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNSRTZUQCCQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


